![molecular formula C12H16N2O3 B3148739 Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate CAS No. 65559-51-5](/img/structure/B3148739.png)
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
Overview
Description
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate is a chemical compound with a complex structure that includes an amino group, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate typically involves the reaction of 2-amino-3-phenylpropanoic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-3-phenylpropanoic acid+methyl chloroacetate→Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Reactions
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate can undergo several chemical transformations:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The ester group can be reduced to form corresponding alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : The phenyl group can participate in electrophilic aromatic substitution reactions, leading to brominated or nitrated derivatives.
These reactions make the compound a valuable building block in organic synthesis and drug development.
Chemistry
In organic chemistry, this compound serves as a versatile reagent and building block for synthesizing more complex molecules. It is utilized in:
- Synthesis of Peptides : The compound can be used to create peptide bonds with other amino acids, facilitating the development of peptide-based drugs.
- Organic Synthesis : It plays a role in the synthesis of various organic compounds due to its reactive functional groups.
Biology
Research has indicated that this compound may interact with biological molecules, influencing various biochemical pathways. Its applications in biological research include:
- Biochemical Pathways : Investigated for its role in metabolic pathways and potential interactions with enzymes.
- Drug Development : Studied for its therapeutic properties, particularly in the context of diseases that involve amino acid metabolism.
Medicine
This compound is being explored for its potential therapeutic effects. Key areas include:
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inhibiting specific cancer cell lines.
- Neurological Disorders : Investigations into its neuroprotective effects are ongoing, with the aim of developing treatments for neurodegenerative diseases.
Industry
In industrial applications, this compound is utilized for producing specialty chemicals and materials. Its properties make it suitable for:
- Chemical Manufacturing : Used as an intermediate in the production of pharmaceuticals and agrochemicals.
- Material Science : Explored for its potential in creating new materials with specific chemical properties.
Case Studies
- Peptide Synthesis : In a study focused on peptide synthesis, this compound was successfully used as a coupling agent to form peptides with high yields and purity. This application highlights its utility in pharmaceutical development.
- Anticancer Activity : A research group investigated the anticancer properties of modified derivatives of this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting potential for further drug development.
- Neuroprotective Effects : In preclinical studies on neurodegenerative diseases, derivatives of this compound showed promise in protecting neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The mechanism of action of Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2S)-2-amino-3-phenylpropanamido]propanoate
- Ethyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
- Methyl 2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]acetate
Uniqueness
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate, also known as methyl 2-[(2S)-2-amino-3-phenylpropanoyl]aminoacetate hydrochloride, is a compound with significant biological activity, particularly in pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₇ClN₂O₃ and a molecular weight of 272.73 g/mol. Its structure includes a methyl ester group and an amide functional group, which are crucial for its biological interactions. The presence of a phenyl group enhances its reactivity and potential binding affinity to various biological targets.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Potential : Studies have shown that this compound may inhibit the activity of specific proteins involved in cancer progression, such as STAT3. For instance, it demonstrated an IC50 value of 15.8 ± 0.6 µM against STAT3, indicating significant inhibitory activity compared to its effect on STAT1 .
- Enzyme Interactions : The compound's chiral nature allows it to interact selectively with enzymes, potentially modulating their activity. This property is valuable in drug development aimed at enzyme-substrate interactions.
The mechanism through which this compound exerts its effects involves:
- Binding Affinity : Interaction studies reveal that the compound binds to various biological targets, influencing their functions and pathways.
- Inhibition of Protein–Protein Interactions (PPIs) : The compound has been evaluated for its ability to disrupt PPIs, particularly those involving oncogenic proteins like STAT3 .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in therapeutic contexts:
Synthesis and Applications
The synthesis of this compound typically involves multiple steps that allow for modifications to enhance its biological activity. Common synthetic approaches include:
- Amidation Reactions : These reactions are essential for forming the amide bond critical to the compound's structure.
- Esterification : The methyl ester group is introduced through esterification reactions, which are vital for enhancing solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMCSPQKCDZVTC-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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